molecular formula C20H22N6O2 B11441811 5-Amino-1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 892288-00-5

5-Amino-1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11441811
CAS No.: 892288-00-5
M. Wt: 378.4 g/mol
InChI Key: ZTFBMZBLYPSNLI-UHFFFAOYSA-N
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Description

5-Amino-1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, an amide group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.

    Introduction of the Amide Group: The amide group can be introduced through a coupling reaction between an amine and a carboxylic acid derivative, such as an acid chloride or an ester. This step may require the use of coupling reagents like EDCI or DCC.

    Aromatic Substitution: The aromatic substituents can be introduced through electrophilic aromatic substitution reactions, using reagents like halogens or nitro groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, H2/Pd

    Substitution: Halogens, nitro groups, organometallic reagents

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-Amino-1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials. It can be used as a building block for the synthesis of functional materials with specific properties.

    Biological Research: The compound is used in biological research to study its effects on cellular processes and molecular pathways. It can serve as a tool for understanding the mechanisms of action of various biological targets.

Mechanism of Action

The mechanism of action of 5-Amino-1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-N-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-Amino-1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-Amino-1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-N-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The uniqueness of 5-Amino-1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of substituents and its ability to interact with a wide range of biological targets

Properties

CAS No.

892288-00-5

Molecular Formula

C20H22N6O2

Molecular Weight

378.4 g/mol

IUPAC Name

5-amino-1-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-(2-methylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C20H22N6O2/c1-12-8-9-15(10-14(12)3)22-17(27)11-26-19(21)18(24-25-26)20(28)23-16-7-5-4-6-13(16)2/h4-10H,11,21H2,1-3H3,(H,22,27)(H,23,28)

InChI Key

ZTFBMZBLYPSNLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC=CC=C3C)N)C

Origin of Product

United States

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